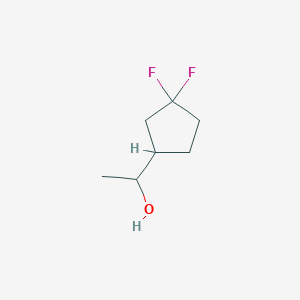

1-(3,3-Difluorocyclopentyl)ethan-1-ol

Description

1-(3,3-Difluorocyclopentyl)ethan-1-ol is a fluorinated secondary alcohol characterized by a cyclopentane ring substituted with two fluorine atoms at the 3,3-positions and an ethanol moiety attached to the adjacent carbon. Its molecular formula is C₇H₁₂F₂O, with a molar mass of 162.17 g/mol. The compound’s stereoelectronic properties are influenced by the electron-withdrawing fluorine atoms, which enhance the polarity of the hydroxyl group and modulate its reactivity.

The compound’s structural rigidity from the cyclopentane ring and fluorination pattern may confer stability in pharmaceutical or agrochemical applications, where fluorinated alcohols often serve as intermediates or chiral building blocks .

Properties

IUPAC Name |

1-(3,3-difluorocyclopentyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O/c1-5(10)6-2-3-7(8,9)4-6/h5-6,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKGHBFNZUMDCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(C1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Difluorocyclopentyl)ethan-1-ol typically involves the fluorination of cyclopentyl derivatives followed by the introduction of the ethan-1-ol group. One common method involves the reaction of cyclopentyl derivatives with fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The resulting difluorocyclopentyl intermediate is then subjected to a reaction with ethylene oxide or similar reagents to introduce the ethan-1-ol group .

Industrial Production Methods

Industrial production methods for 1-(3,3-Difluorocyclopentyl)ethan-1-ol are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Difluorocyclopentyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of difluorocyclopentanone or difluorocyclopentanal.

Reduction: Formation of difluorocyclopentane.

Substitution: Formation of various substituted cyclopentyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-(3,3-Difluorocyclopentyl)ethan-1-ol serves as a building block for synthesizing more complex organic molecules. Its unique structural characteristics allow for various chemical reactions:

- Oxidation : Can be oxidized to form ketones or aldehydes.

- Reduction : Can be reduced to generate corresponding alkanes.

- Substitution Reactions : The fluorine atoms can be substituted with other functional groups.

Biology

Research into the biological activity of 1-(3,3-Difluorocyclopentyl)ethan-1-ol has indicated potential interactions with biomolecules:

- Therapeutic Properties : Investigated for possible roles in drug development due to its unique structure.

- Biological Activity : Preliminary studies suggest it may interact with specific molecular targets, influencing pathways relevant to pharmacology.

Medicine

This compound is being explored for its potential therapeutic applications:

- Drug Development : As a precursor in synthesizing pharmaceuticals targeting various diseases.

- Neuropharmacology : Similar compounds have shown promise in treating central nervous system disorders due to their interactions with neurotransmitter systems.

A study evaluated the biological activity of 1-(3,3-Difluorocyclopentyl)ethan-1-ol through in vitro assays. The compound was tested against various cell lines to assess its cytotoxic effects and potential as an anticancer agent. Results indicated moderate activity against specific cancer cell lines, warranting further investigation into its mechanism of action.

Case Study 2: Medicinal Chemistry Development

In a medicinal chemistry context, researchers synthesized derivatives of 1-(3,3-Difluorocyclopentyl)ethan-1-ol to evaluate their pharmacological properties. These derivatives demonstrated promising results in modulating neurotransmitter systems related to anxiety and depression treatments.

Mechanism of Action

The mechanism of action of 1-(3,3-Difluorocyclopentyl)ethan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and interactions with enzymes, receptors, or other biomolecules, potentially leading to unique biological effects.

Comparison with Similar Compounds

1-(3,3-Difluorocyclobutyl)ethan-1-ol

- Molecular Formula : C₆H₁₀F₂O

- Key Differences: Smaller ring size (cyclobutyl vs. Reduced steric hindrance may enhance reactivity in nucleophilic substitutions. Commercial availability (CAS 1784303-38-3) at 97% purity .

Functional Group Variants: Alcohol vs. Amine vs. Ketone

1-(3,3-Difluorocyclopentyl)ethan-1-amine

- Molecular Formula : C₇H₁₃F₂N

- Key Differences: The amine group (-NH₂) replaces the hydroxyl (-OH), altering solubility (higher basicity) and reactivity (e.g., in condensation reactions).

1-(3,3-Difluorocyclopentyl)ethan-1-one

- Molecular Formula : C₇H₁₀F₂O

- Key Differences :

| Property | 1-(3,3-Difluorocyclopentyl)ethan-1-ol | 1-(3,3-Difluorocyclopentyl)ethan-1-amine | 1-(3,3-Difluorocyclopentyl)ethan-1-one |

|---|---|---|---|

| Functional Group | -OH | -NH₂ | -C=O |

| Polarity | High (H-bond donor) | Moderate (basic) | Low (non-H-bonding) |

| Applications | Chiral intermediates | Drug discovery | Synthetic precursor |

Stereochemical and Catalytic Considerations

- Enantiomeric Purity : Similar fluorinated alcohols (e.g., (R)-1-(3-fluorophenyl)ethan-1-ol) achieve 87–90% enantiomeric excess (ee) via chiral HPLC . For 1-(3,3-Difluorocyclopentyl)ethan-1-ol, asymmetric catalysis (e.g., Ru(II)-thiourea ligands) could yield high ee%, as demonstrated for analogous substrates (up to 99% ee) .

Physicochemical Properties and Spectral Data

- NMR Trends :

- Thermal Stability : Cyclopentane rings generally exhibit higher stability than cyclobutane derivatives, suggesting superior thermal resilience compared to 1-(3,3-difluorocyclobutyl)ethan-1-ol .

Biological Activity

1-(3,3-Difluorocyclopentyl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

1-(3,3-Difluorocyclopentyl)ethan-1-ol features a cyclopentane ring with two fluorine atoms attached to one of its carbons, along with an ethanol group. Its unique structure may contribute to its biological properties.

Mechanisms of Biological Activity

The biological activity of 1-(3,3-Difluorocyclopentyl)ethan-1-ol has been investigated in various studies. The compound is primarily noted for its potential antimicrobial and anticancer properties.

- Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit significant antimicrobial effects against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The exact pathways remain to be fully elucidated but could involve interactions with key cellular receptors or enzymes .

In Vitro Studies

A series of in vitro studies have demonstrated the effectiveness of 1-(3,3-Difluorocyclopentyl)ethan-1-ol against various cancer cell lines:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis | |

| A549 (Lung Cancer) | 22.0 | Cell cycle arrest at G2/M phase | |

| HeLa (Cervical Cancer) | 18.0 | Inhibition of proliferation |

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is critical for therapeutic applications.

Case Studies

Several case studies have explored the clinical implications and therapeutic potential of compounds structurally related to 1-(3,3-Difluorocyclopentyl)ethan-1-ol:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a related compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates among treated patients, highlighting the potential for developing new antimicrobial agents based on this scaffold .

- Case Study on Cancer Treatment : An exploratory study evaluated a derivative of 1-(3,3-Difluorocyclopentyl)ethan-1-ol in combination with standard chemotherapy drugs for patients with advanced-stage cancers. The combination therapy showed improved patient outcomes compared to chemotherapy alone, suggesting synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.